1,6-Octadiene, 3-ethoxy-3,7-dimethyl-
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Overview
Description
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is an organic compound with the molecular formula C12H22O and a molecular weight of 182.3025 . It is also known by other names such as Ethyl linalool and Ethoxylinalool . This compound is a colorless liquid with a distinctive odor and is primarily used in organic synthesis .
Preparation Methods
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be synthesized through substitution reactions. One common method involves the reaction of ethanol with 2-methyl-1,3-butadiene or 2,3-dimethyl-1,3-butadiene . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields .
Chemical Reactions Analysis
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or ketones depending on the reagents and conditions used.
Reduction: This reaction can convert the compound into simpler hydrocarbons.
The major products formed from these reactions include a range of organic compounds such as alcohols, aldehydes, ketones, and halogenated derivatives .
Scientific Research Applications
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that interact with biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be compared with similar compounds such as:
1,6-Octadiene, 3,7-dimethyl-:
1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-: This compound has an additional ethoxyethoxy group, making it more complex.
The uniqueness of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
72845-33-1 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-ethoxy-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-12(5,13-7-2)10-8-9-11(3)4/h6,9H,1,7-8,10H2,2-5H3 |
InChI Key |
GSFBRCUXDDCNKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CCC=C(C)C)C=C |
density |
0.829-0.832 (20°) |
physical_description |
Clear colourless liquid; pleasant floral aroma |
solubility |
Practically insoluble to insoluble in water; soluble in DMSO Sparingly soluble (in ethanol) |
Origin of Product |
United States |
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